

Application Notes and Protocols for CL4F8-6 in Targeted mRNA Therapeutics

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Compound of Interest

Compound Name: CL4F8-6

Cat. No.: B10855904

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Introduction

CL4F8-6 is a branched-chain ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA) therapeutics.^{[1][2][3]} Its unique chemical structure contributes to the stability and fusogenicity of LNPs, facilitating efficient endosomal escape and delivery of mRNA cargo into the cytoplasm.^{[1][2][3]} These characteristics make **CL4F8-6** a compelling candidate for the development of novel mRNA-based therapies, including gene editing applications.

This document provides detailed application notes and experimental protocols for the use of **CL4F8-6** in targeted mRNA therapeutics, with a specific focus on in vivo gene editing in a murine model.

Key Applications

The primary application of **CL4F8-6** is as a key component of LNPs for the systemic delivery of mRNA. Due to its favorable biocompatibility and high efficiency in liver targeting, it is particularly well-suited for therapies aimed at liver-expressed genes. A notable application is in the field of CRISPR-Cas9 gene editing, where LNPs formulated with **CL4F8-6** can be used to deliver Cas9 mRNA and single-guide RNA (sgRNA) to hepatocytes for targeted gene knockout.^[1]

Data Presentation

Table 1: Physicochemical Properties of CL4F8-6

Property	Value	Reference
Type	Ionizable Cationic Lipid	[1]
pKa	6.14	[1]
Key Feature	Branched-chain tail	[1] [2] [3]

Table 2: In Vivo Gene Editing Efficacy of CL4F8-6 LNPs in Mice

Target Gene	Dosage (Total RNA)	Genome Editing (%)	Serum Protein Reduction (%)	Reference
Transthyretin (Ttr)	2.5 mg/kg	54%	77%	[1]

Experimental Protocols

Protocol 1: Formulation of CL4F8-6 Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes the formulation of **CL4F8-6** LNPs encapsulating mRNA using the ethanol dilution method.

Materials:

- **CL4F8-6** (ionizable lipid)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)
- Ethanol, 200 proof

- mRNA (e.g., Cas9 mRNA and sgRNA)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup
- Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

- Preparation of Lipid Stock Solution:
 - Prepare individual stock solutions of **CL4F8-6**, cholesterol, DSPC, and DMG-PEG2k in ethanol.
 - Combine the lipid stock solutions in a molar ratio of 50:38.5:10:1.5 (**CL4F8-6**:Cholesterol:DSPC:DMG-PEG2k).[\[1\]](#)[\[4\]](#)
 - The final lipid concentration in the ethanol phase should be between 10-25 mM.
- Preparation of mRNA Solution:
 - Dilute the mRNA (e.g., a mixture of Cas9 mRNA and sgRNA at a 1:2 weight ratio) in citrate buffer (pH 4.0).[\[1\]](#)
- LNP Formulation:
 - Set the flow rates of the microfluidic device to maintain a 3:1 aqueous to organic phase ratio.
 - Inject the lipid solution (in ethanol) into one port and the mRNA solution (in citrate buffer) into another port of the microfluidic mixer.
 - Collect the resulting LNP suspension.
- Dialysis and Concentration:

- Transfer the LNP suspension to a dialysis cassette.
- Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and raise the pH.
- Concentrate the LNPs to the desired concentration using a suitable method like ultrafiltration.
- Characterization:
 - Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Gene Editing of Transthyretin (Ttr) in Mice using **CL4F8-6** LNPs

This protocol details the in vivo administration of **CL4F8-6** LNPs for CRISPR-Cas9 mediated gene editing of the Ttr gene in mice.

Materials:

- **CL4F8-6** LNPs encapsulating Cas9 mRNA and sgRNA targeting Ttr (prepared as in Protocol 1)
- C57BL/6 mice (or other suitable strain)
- Sterile PBS
- Insulin syringes (or other appropriate syringes for intravenous injection)
- Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
- ELISA kit for mouse Transthyretin (TTR)
- DNA extraction kit

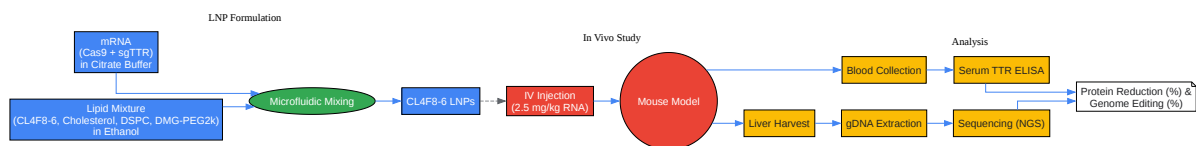
- PCR reagents and primers for the Ttr gene locus
- Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

- Animal Dosing:
 - Dilute the **CL4F8-6** LNP suspension in sterile PBS to the desired final concentration.
 - Administer a single intravenous (IV) injection of the LNP formulation to mice via the tail vein. A recommended dose is 2.5 mg/kg of total RNA.[\[1\]](#)
- Sample Collection:
 - Collect blood samples at predetermined time points (e.g., day 7, 14, and 28 post-injection) to monitor serum TTR protein levels.
 - At the end of the study, euthanize the mice and harvest the liver for genomic DNA extraction.
- Analysis of Serum TTR Protein Levels:
 - Isolate serum from the collected blood samples.
 - Quantify the concentration of TTR in the serum using a commercially available mouse TTR ELISA kit, following the manufacturer's instructions.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Analysis of Genome Editing Efficiency:
 - Extract genomic DNA from the liver tissue using a DNA extraction kit.
 - Amplify the target region of the Ttr gene using PCR with specific primers flanking the sgRNA target site.
 - Analyze the PCR products for insertions and deletions (indels) resulting from CRISPR-Cas9 activity. This can be done using:

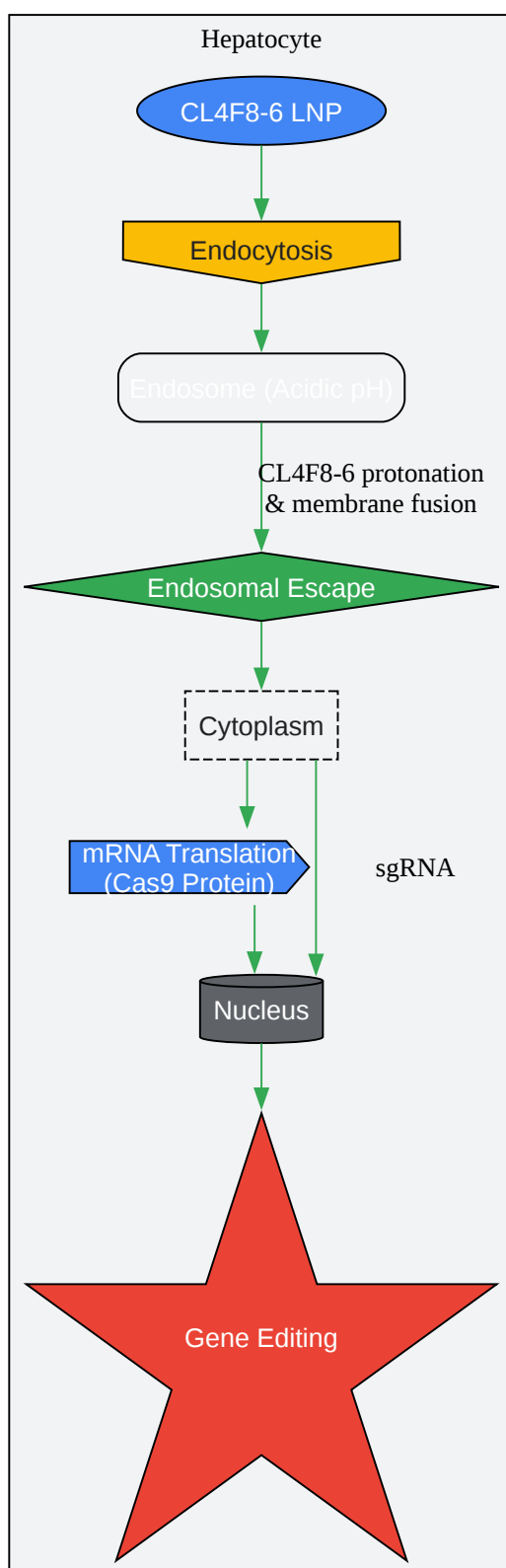
- Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis.
- Next-Generation Sequencing (NGS) for a more comprehensive analysis of editing outcomes.
- Calculate the percentage of genome editing as the ratio of reads with indels to the total number of reads.

Visualizations



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Caption: Workflow for in vivo gene editing using **CL4F8-6** LNPs.



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Caption: Mechanism of **CL4F8-6** LNP-mediated mRNA delivery and gene editing.

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